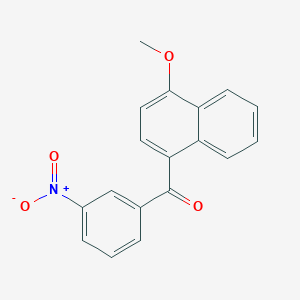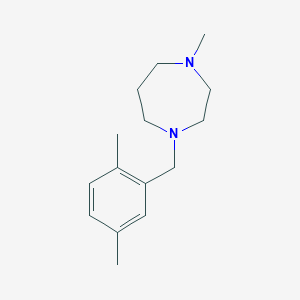
2-(4-fluorophenyl)-N-phenylacetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Applications
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents : These derivatives have shown potential as anticancer agents, especially against prostate carcinoma cell lines. Compounds with nitro moieties demonstrated higher cytotoxic effects compared to those with methoxy moieties. However, their activity was lower than the reference drug imatinib. Compounds 2b and 2c were particularly active against PC3 cell line, while compound 2c showed significant activity against MCF-7 cell line (Aliabadi et al., 2013).
Antitubercular Applications
- Novel Antitubercular Agents : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for antitubercular activities. These derivatives showed potent to moderate activity against M. tuberculosis H37Rv, with some derivatives exhibiting strong inhibitory effects against tumor cell lines. They also had a good safety profile in vitro (Ang et al., 2012).
Inhibition of α-l-fucosidases
- Potent Inhibitors of α-l-fucosidases : The study demonstrated that adding an N-phenylacetamide substituent to 1-deoxyfuconojirimycin can lead to potent α-l-fucosidase inhibitors. Specifically, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide displayed potent and selective inhibition of bovine kidney, rat epididymis, and human lysosome α-l-fucosidases (Kato et al., 2013).
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : New classes of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized and demonstrated superior in vitro antimicrobial activity compared to standard drugs against various fungal and bacterial strains (Jayadevappa et al., 2012).
Antibacterial Evaluation
- N-phenylacetamide Derivatives with Antibacterial Properties : A series of N-phenylacetamide derivatives was synthesized and exhibited promising antibacterial activities against different bacterial strains. Compound A1 in particular showed superior efficacy to bismerthiazol and thiodiazole copper, and was effective against Xanthomonas oryzae pv. Oryzae (Lu et al., 2020).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been shown to inhibit certain viruses .
Biochemical Pathways
For example, 4-Fluorophenylacetonitrile, a similar compound, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .
Pharmacokinetics
The study revealed that all the structures passed the Lipinski rule of five, indicating good bioavailability .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPWZBNPRWWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)

![1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5657631.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)

![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)

![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)

![N-[3-(4-fluorophenyl)propyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5657708.png)